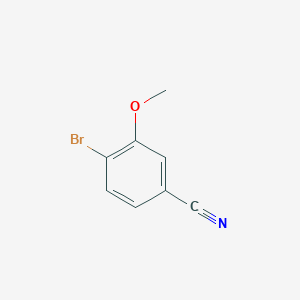

4-Bromo-3-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBFZKKJFREYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626654 | |

| Record name | 4-Bromo-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120315-65-3 | |

| Record name | 4-Bromo-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to the Physicochemical Characterization of 4-Bromo-3-methoxybenzonitrile

For: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methoxybenzonitrile is a substituted aromatic nitrile of significant interest in synthetic chemistry, serving as a versatile building block for novel pharmaceutical and agrochemical agents. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and downstream application development. This guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-3-methoxybenzonitrile. In light of limited publicly available experimental data for this specific isomer, this document integrates known identifiers with theoretical spectral analysis and detailed, field-proven protocols for empirical determination. This approach ensures a robust and practical framework for researchers, emphasizing causality behind experimental choices and establishing self-validating systems for data acquisition.

Compound Identification and Core Molecular Data

Precise identification is the foundation of any chemical study. 4-Bromo-3-methoxybenzonitrile is a distinct isomer, and its properties should not be confused with those of its positional isomers, such as 3-bromo-4-methoxybenzonitrile, for which more data is available.

The fundamental identifiers for the target compound are established as follows:

| Identifier | Value | Source |

| IUPAC Name | 4-bromo-3-methoxybenzonitrile | PubChem[1] |

| CAS Number | 120315-65-3 | PubChem[1] |

| Molecular Formula | C₈H₆BrNO | Sigma-Aldrich |

| Molecular Weight | 212.04 g/mol | Sigma-Aldrich |

| Canonical SMILES | COC1=C(C=CC(=C1)C#N)Br | PubChem[1] |

| InChI Key | TWBFZKKJFREYES-UHFFFAOYSA-N | Sigma-Aldrich |

Physical and Chemical Properties

While major chemical suppliers list this compound for sale, they often do not provide extensive analytical data, noting that the buyer assumes responsibility for confirming purity and identity.[2] Consequently, a combination of predicted and placeholder data is presented below, underscoring the necessity of empirical validation using the protocols detailed in subsequent sections.

| Property | Value / Expected Characteristics | Notes |

| Appearance | Expected to be a white to off-white solid. | Based on typical appearance of similar aromatic nitriles. |

| Melting Point | Data not available. Requires experimental determination. | The isomeric 3-bromo-4-methoxybenzonitrile has a reported melting point of 122-124 °C. Positional differences in substituents will alter crystal lattice packing, so this value is not directly transferable. |

| Boiling Point | Data not available. | High boiling point expected due to polarity and molecular weight. May decompose before boiling under atmospheric pressure. |

| Density | Data not available. | Expected to be denser than water. The isomer 3-bromo-4-methoxybenzonitrile has a reported density of approximately 1.578 g/cm³. |

| Solubility | Predicted XlogP3 : 2.3 | The positive XlogP3 value suggests poor solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.[1] |

Theoretical Spectral Analysis

In the absence of published spectra, a theoretical analysis based on established principles of spectroscopy provides a predictive framework for researchers to verify their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecular structure of 4-Bromo-3-methoxybenzonitrile dictates a specific and predictable pattern in both ¹H and ¹³C NMR spectra. The analysis is based on the additive effects of the substituents on the chemical shifts of the aromatic ring.[3][4][5][6]

¹H NMR (Proton NMR) Prediction: The aromatic region (typically δ 7.0-8.0 ppm) will feature signals for three distinct protons.

-

H-2 (ortho to -CN, meta to -OCH₃): Expected to be the most downfield proton due to the anisotropic deshielding effect of the nitrile group. It will appear as a doublet.

-

H-5 (ortho to -Br, meta to -CN): Significantly deshielded by the adjacent bromine atom. It will appear as a doublet of doublets.

-

H-6 (ortho to -OCH₃, meta to -Br): Influenced by both the electron-donating methoxy group (shielding) and the meta-positioned bromine. It will appear as a doublet.

-

-OCH₃ Protons: A sharp singlet, integrating to 3H, expected around δ 3.8-4.0 ppm. For comparison, the methoxy protons in 3-methoxybenzonitrile appear at δ 3.83 ppm.[7]

¹³C NMR Prediction: Eight distinct carbon signals are expected.

-

-C≡N (Nitrile Carbon): Typically found in the δ 115-120 ppm region.

-

-OCH₃ (Methoxy Carbon): Expected around δ 55-60 ppm.[7]

-

Aromatic Carbons: Six signals are expected in the δ 110-160 ppm range.

-

C1 (-CN attached): A quaternary carbon with a reduced intensity, expected around δ 110-115 ppm.

-

C3 (-OCH₃ attached): Shielded by the oxygen, expected to be the most upfield of the protonated aromatic carbons.

-

C4 (-Br attached): A quaternary carbon whose chemical shift is influenced by the inductive effect of bromine.

-

The remaining protonated carbons (C2, C5, C6) will have shifts determined by the combined electronic effects of the three substituents.

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to its key functional groups.[8][9][10][11]

-

C≡N Stretch: A sharp, strong absorption band is the most characteristic signal, expected in the range of 2220-2260 cm⁻¹ .

-

C-O-C Stretch (Aryl Ether): A strong, characteristic band is expected around 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker one near 1000-1075 cm⁻¹ (symmetric stretch).

-

C=C Stretch (Aromatic Ring): Several medium to weak bands are expected in the 1400-1600 cm⁻¹ region.

-

=C-H Stretch (Aromatic): Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.

-

C-Br Stretch: This absorption occurs in the fingerprint region and can be difficult to assign definitively but is expected in the 500-690 cm⁻¹ range.

Authoritative Experimental Protocols

To empower researchers to generate reliable empirical data, the following section details standardized, self-validating protocols for determining the key physical properties.

Melting Point Determination

Causality: The melting point range provides a crucial metric for the purity of a crystalline solid. A sharp, narrow melting range (≤ 1°C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities. This protocol uses a digital melting point apparatus (e.g., Mel-Temp) for accuracy and reproducibility.

Methodology:

-

Sample Preparation: Ensure the 4-Bromo-3-methoxybenzonitrile sample is completely dry and finely powdered. Crush a small amount using a mortar and pestle if necessary.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap its sealed bottom on a hard surface to pack the solid to a height of 2-3 mm.[12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the Mel-Temp apparatus.[13][14]

-

Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly find an approximate melting range. This prevents spending excessive time on the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary with the sample. Set a slow ramp rate of 1-2 °C per minute.[12]

-

Data Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last solid crystal melts. The melting range is T₁ - T₂.

-

Validation: Repeat the precise determination at least twice. Consistent results validate the measurement.

Caption: Workflow for Melting Point Determination.

FT-IR Spectrum Acquisition (KBr Pellet Method)

Causality: The KBr pellet method is a standard transmission technique for acquiring high-quality IR spectra of solid samples. The sample is dispersed in an IR-transparent matrix (KBr), minimizing scattering and producing sharp, well-defined absorption bands that serve as a molecular "fingerprint".[15][16]

Methodology:

-

Material Preparation: Gently heat spectroscopic grade Potassium Bromide (KBr) in an oven to ensure it is completely dry. Moisture will show a broad absorption around 3400 cm⁻¹.

-

Sample Grinding: In an agate mortar, add ~1 mg of 4-Bromo-3-methoxybenzonitrile and ~100 mg of the dried KBr (a 1:100 ratio is typical).[17] Grind the two solids together with a pestle until a fine, homogeneous powder is obtained. The quality of the grind is critical for a transparent pellet.

-

Pellet Pressing: Assemble the die of a hydraulic press. Carefully transfer the KBr-sample mixture into the die.[18]

-

Evacuation: Connect the die to a vacuum pump to remove trapped air, which can cause the pellet to be opaque.

-

Pressing: Apply pressure (typically 8-10 tons) for several minutes.[19]

-

Pellet Release: Carefully release the pressure and vacuum, then disassemble the die to retrieve the thin, transparent KBr pellet.

-

Spectrum Acquisition: Place the pellet in the spectrometer's sample holder. First, run a background scan with an empty holder. Then, run the sample scan. The instrument software will automatically ratio these to produce the final absorbance or transmittance spectrum.

Caption: Experimental Workflow for FT-IR using KBr Pellet.

NMR Spectrum Acquisition

Causality: High-resolution NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework of a molecule. Proper sample preparation is the most critical variable for obtaining high-quality, high-resolution spectra, as impurities or heterogeneity can severely degrade the magnetic field homogeneity.

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

-

Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of the sample into a clean, dry vial. For ¹³C NMR, a higher concentration of 50-100 mg is preferable due to the lower natural abundance of the ¹³C isotope.[20]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[20] If desired, add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, δ = 0.00 ppm).

-

Homogenization: Ensure the sample is completely dissolved. Gentle vortexing or sonication can be used. The solution must be perfectly clear and homogeneous.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Final Checks: Cap the NMR tube securely. The final solution height should be ~4-5 cm. Wipe the outside of the tube clean before inserting it into the spectrometer's spinner turbine.

Safety and Handling

Based on available GHS data, 4-Bromo-3-methoxybenzonitrile is classified as an Acute Toxicant (Oral) and requires careful handling.[21]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Lancaster County Career & Technology Center. (n.d.). Determination of Melting Points. Retrieved from [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? ChemistryViews. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Melting Point Determination. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus. Retrieved from [Link]

-

Longo, F. R., & de Souza, L. K. C. (2021). Preparation of Ultrapure KBr Pellet: New Method for FTIR Quantitative Analysis. Research Article. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). 4-Bromo-benzonitrile. SpectraBase. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). 4-Bromo-benzonitrile - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12162, 4-Bromobenzonitrile. PubChem. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

PubMed. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? Chem Asian J. Retrieved from [Link]

-

WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ResearchGate. (2024). How to preparation sample for FT-IR analyze? Retrieved from [Link]

-

ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). 3-Methoxy-benzonitrile. SpectraBase. Retrieved from [Link]

-

YouTube. (2020). KBr Pellet Preparation for FTIR Analysis. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

YouTube. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73712, 3-Methoxybenzonitrile. PubChem. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). 4-Bromo-benzonitrile - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22591181, 4-bromo-3-methoxybenzonitrile. PubChem. Retrieved from [Link]

-

ResearchGate. (2017). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Chemcasts. (n.d.). 3-Bromo-4-methoxybenzonitrile Properties vs Temperature. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Frequency Table. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. 4-Bromo-3-methoxybenzonitrile | C8H6BrNO | CID 22591181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 3. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 4. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. scribd.com [scribd.com]

- 11. edu.rsc.org [edu.rsc.org]

- 12. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. personal.tcu.edu [personal.tcu.edu]

- 15. scienceijsar.com [scienceijsar.com]

- 16. shimadzu.com [shimadzu.com]

- 17. google.com [google.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. CASPRE [caspre.ca]

An In-depth Technical Guide to 4-Bromo-3-methoxybenzonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core characteristics, synthesis, reactivity, and applications of 4-Bromo-3-methoxybenzonitrile (CAS No. 120315-65-3).

Introduction and Core Compound Identity

4-Bromo-3-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for their utility as versatile intermediates in organic synthesis. The unique arrangement of a bromine atom, a methoxy group, and a nitrile group on the benzene ring imparts a specific reactivity profile that makes it a valuable building block. It is frequently utilized in the synthesis of complex molecules with potential biological activity, finding applications in the development of pharmaceuticals and agrochemicals.[1]

The presence of three distinct functional groups—the nitrile, the aryl bromide, and the methoxy ether—provides multiple reaction sites, allowing for sequential and regioselective modifications. This versatility is paramount in constructing molecular scaffolds for drug discovery and materials science.

Physicochemical and Spectroscopic Profile

A precise understanding of the compound's physical and structural properties is foundational for its application in synthesis.

Table 1: Core Properties of 4-Bromo-3-methoxybenzonitrile

| Property | Value | Source |

| IUPAC Name | 4-bromo-3-methoxybenzonitrile | PubChem[2] |

| CAS Number | 120315-65-3 | PubChem[2] |

| Molecular Formula | C₈H₆BrNO | PubChem[2] |

| Molecular Weight | 212.04 g/mol | PubChem[2], Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| SMILES | COC1=C(C=CC(=C1)C#N)Br | PubChem[2] |

| InChIKey | TWBFZKKJFREYES-UHFFFAOYSA-N | PubChem[2], Sigma-Aldrich |

Predicted Spectroscopic Signature

While experimental data should always be acquired for lot-specific validation, the expected spectroscopic characteristics can be predicted from the molecular structure.

-

¹H NMR: The spectrum would exhibit signals for three distinct aromatic protons, each with characteristic splitting patterns (doublets and doublet of doublets) based on their coupling with neighboring protons. A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group would be observed in the upfield region (typically δ 3.8-4.0 ppm).

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The nitrile carbon (C≡N) would appear in the downfield region (δ ~118-120 ppm). Six signals would correspond to the aromatic carbons, with their chemical shifts influenced by the bromo, methoxy, and nitrile substituents. A signal for the methoxy carbon would be present around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch.[3] Additional significant peaks would correspond to C-O stretching of the aryl ether and C-H stretching of the aromatic ring and methoxy group.

Synthesis and Manufacturing

The synthesis of 4-Bromo-3-methoxybenzonitrile can be approached through several established organic chemistry transformations. A logical and common pathway involves the formation of the benzonitrile ring via a Sandmeyer reaction, which converts an aryl amine into a nitrile.[4][5][6][7]

Proposed Synthetic Workflow: Sandmeyer Reaction

This protocol outlines a self-validating pathway starting from a commercially available precursor, 4-bromo-3-methoxyaniline. The causality behind each step is critical for ensuring high yield and purity.

Sources

- 1. 4-Bromo-3-Methoxy benzonitrile Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy benzonitrile Supplier [maksons.co.in]

- 2. 4-Bromo-3-methoxybenzonitrile | C8H6BrNO | CID 22591181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. byjus.com [byjus.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. jove.com [jove.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-methoxybenzonitrile

This guide provides a comprehensive overview of the synthetic routes to 4-Bromo-3-methoxybenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] We will delve into the strategic considerations for its synthesis, offering detailed experimental protocols and a thorough examination of the underlying reaction mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource.

Introduction: Strategic Importance of 4-Bromo-3-methoxybenzonitrile

4-Bromo-3-methoxybenzonitrile is a substituted aromatic compound featuring a nitrile, a methoxy group, and a bromine atom. This unique arrangement of functional groups makes it a valuable building block in organic synthesis. The bromine atom provides a reactive handle for cross-coupling reactions, while the nitrile and methoxy groups can be further manipulated or can influence the molecule's biological activity in a larger molecular framework. Its molecular formula is C₈H₆BrNO, and its molecular weight is 212.04 g/mol .[2]

Table 1: Physicochemical Properties of 4-Bromo-3-methoxybenzonitrile

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrNO | |

| Molecular Weight | 212.04 g/mol | |

| Appearance | Solid | |

| CAS Number | 120315-65-3 |

Retrosynthetic Analysis and Strategy

Two primary synthetic strategies emerge as the most logical and efficient for the preparation of 4-Bromo-3-methoxybenzonitrile. The choice between these routes may depend on the availability of starting materials, scalability, and desired purity profile.

Caption: Retrosynthetic analysis of 4-Bromo-3-methoxybenzonitrile.

Synthetic Route 1: Electrophilic Aromatic Bromination of 3-Methoxybenzonitrile

This is arguably the most direct approach, involving the introduction of a bromine atom onto the aromatic ring of the readily available 3-methoxybenzonitrile.

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of this reaction is dictated by the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the nitrile group (-CN) is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

The positions ortho to the methoxy group are C2 and C6, while the para position is C4. The positions meta to the nitrile group are C2 and C5. The directing effects of both substituents reinforce the bromination at the C2 and C4 positions. However, the C4 position is favored due to reduced steric hindrance compared to the C2 position, which is situated between the two substituents. Therefore, the major product of the electrophilic bromination of 3-methoxybenzonitrile is expected to be 4-bromo-3-methoxybenzonitrile.

Caption: Mechanism of Electrophilic Aromatic Bromination.

Experimental Protocol

This protocol is based on established methods for the bromination of activated aromatic systems.

Materials and Reagents:

-

3-Methoxybenzonitrile

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) (if using Br₂)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution (if using Br₂)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using N-Bromosuccinimide (NBS):

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzonitrile (1.0 eq) in anhydrous acetonitrile.

-

Add N-Bromosuccinimide (1.05 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-bromo-3-methoxybenzonitrile.[3][4]

Procedure using Bromine (Br₂):

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap, dissolve 3-methoxybenzonitrile (1.0 eq) in anhydrous dichloromethane.

-

Add iron(III) bromide (0.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in dichloromethane from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

-

Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[3][4]

Synthetic Route 2: Sandmeyer Reaction of 4-Amino-3-methoxybenzonitrile

The Sandmeyer reaction is a powerful transformation that allows for the conversion of a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[1][5] This route is particularly useful if 4-amino-3-methoxybenzonitrile is a readily available starting material.

Mechanistic Overview

The Sandmeyer reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[6] This intermediate is generally unstable and is used immediately in the next step.

-

Copper-Catalyzed Bromination: The diazonium salt is then treated with a copper(I) bromide solution. The reaction is believed to proceed through a radical mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[7][8] This results in the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with a bromide ion, and the copper(I) catalyst is regenerated.

Caption: Workflow for the Sandmeyer synthesis of 4-Bromo-3-methoxybenzonitrile.

Experimental Protocol

Part A: Diazotization

Materials and Reagents:

-

4-Amino-3-methoxybenzonitrile

-

Concentrated Hydrobromic Acid (HBr)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice

Procedure:

-

In a beaker, suspend 4-amino-3-methoxybenzonitrile (1.0 eq) in a mixture of concentrated hydrobromic acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt can be monitored using starch-iodide paper to test for excess nitrous acid.

Part B: Sandmeyer Reaction

Materials and Reagents:

-

Diazonium salt solution from Part A

-

Copper(I) bromide (CuBr)

-

Concentrated Hydrobromic Acid (HBr)

Procedure:

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in concentrated hydrobromic acid.

-

Cool the CuBr solution to 0 °C.

-

Slowly add the cold diazonium salt solution from Part A to the CuBr solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 4-bromo-3-methoxybenzonitrile.[3][4]

Characterization of 4-Bromo-3-methoxybenzonitrile

The identity and purity of the synthesized 4-bromo-3-methoxybenzonitrile should be confirmed by standard analytical techniques.

Table 2: Spectroscopic Data for 4-Bromo-3-methoxybenzonitrile

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as a characteristic multiplet pattern. A singlet corresponding to the methoxy group protons will be observed around 3.9 ppm. |

| ¹³C NMR | Signals for the aromatic carbons, the nitrile carbon, and the methoxy carbon will be present. |

| IR Spectroscopy | A strong absorption band characteristic of the nitrile (C≡N) stretching vibration will be observed around 2220-2240 cm⁻¹. Bands corresponding to C-H, C-O, and C-Br stretching and bending vibrations will also be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (212.04 g/mol ) will be observed, along with a characteristic isotopic pattern for a bromine-containing compound. |

Safety Considerations

-

4-Bromo-3-methoxybenzonitrile: Harmful if swallowed.

-

Bromine: Highly toxic, corrosive, and an oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

N-Bromosuccinimide (NBS): Irritant. Avoid contact with skin and eyes.

-

Diazonium Salts: Potentially explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

-

Acids and Solvents: Handle all acids and organic solvents with care, using appropriate PPE and working in a well-ventilated area.

Conclusion

This guide has outlined two robust and reliable synthetic routes for the preparation of 4-bromo-3-methoxybenzonitrile. The choice between electrophilic aromatic bromination and the Sandmeyer reaction will depend on the specific needs and resources of the laboratory. By providing detailed mechanistic insights and experimental protocols, we aim to empower researchers to confidently synthesize this valuable intermediate for their drug discovery and development endeavors.

References

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Adda247. (2023, September 24). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved from [Link]

-

Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications. Retrieved from [Link]

-

Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy benzonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.2: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Retrieved from [Link]

-

YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde. Retrieved from [Link]

-

PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-bromo-. NIST WebBook. Retrieved from [Link]

-

YouTube. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-3-methoxybenzonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-4-methoxybenzonitrile - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

University of Ankara. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]

- Google Patents. (n.d.). US2013180A - Process of preparing diazonium compounds from 4-aminodiarylamines.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-3-methoxybenzonitrile (C8H6BrNO). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

UniCA IRIS - Università degli Studi di Cagliari. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

RSC Publishing. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]

- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. 4-Bromo-3-methoxybenzonitrile | C8H6BrNO | CID 22591181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Sandmeyer Reaction Mechanism - [adda247.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. chemistnotes.com [chemistnotes.com]

4-Bromo-3-methoxybenzonitrile: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Examination of a Key Synthetic Intermediate

Abstract

4-Bromo-3-methoxybenzonitrile is a halogenated aromatic nitrile that serves as a crucial intermediate in the synthesis of a wide range of organic compounds, particularly within the pharmaceutical and agrochemical industries. Its molecular structure, featuring a nitrile group, a methoxy substituent, and a bromine atom on the benzene ring, provides multiple reactive sites for strategic chemical modifications. This guide offers a comprehensive overview of the fundamental properties, synthesis, characterization, and safe handling of 4-Bromo-3-methoxybenzonitrile, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

4-Bromo-3-methoxybenzonitrile is a solid organic compound under standard conditions.[1] The precise determination of its molecular weight and other physicochemical properties is paramount for stoichiometric calculations in synthesis and for predicting its behavior in various chemical environments.

The molecular formula for this compound is C₈H₆BrNO.[2] This composition gives it a calculated molecular weight of approximately 212.04 g/mol .[2]

Structural and Physicochemical Data Summary

For ease of reference and comparison, the key identifiers and properties of 4-Bromo-3-methoxybenzonitrile are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrNO | [2] |

| Molecular Weight | 212.04 g/mol | [2] |

| CAS Number | 120315-65-3 | [2] |

| Appearance | Solid | |

| InChI Key | TWBFZKKJFREYES-UHFFFAOYSA-N | [2] |

| SMILES String | COC1=CC(C#N)=CC=C1Br |

This table provides essential data for the identification and handling of 4-Bromo-3-methoxybenzonitrile.

Synthesis and Purification Methodologies

The synthesis of substituted benzonitriles is a foundational process in organic chemistry. While multiple synthetic routes to 4-Bromo-3-methoxybenzonitrile and its isomers exist, a common and illustrative method involves the methylation of a phenolic precursor.

Exemplary Synthesis Protocol: Methylation of 3-Bromo-4-hydroxybenzonitrile

This protocol describes the synthesis of the related isomer, 3-Bromo-4-methoxybenzonitrile, which follows a similar logic. The reaction proceeds via a nucleophilic substitution where the hydroxyl group of 3-bromo-4-hydroxybenzonitrile is methylated.[3]

Reaction Scheme:

Caption: Workflow for the synthesis and purification of 3-Bromo-4-methoxybenzonitrile.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 3-bromo-4-hydroxybenzonitrile (5.0 g, 25.3 mmol) in acetonitrile (20 mL), add potassium carbonate (7.0 g, 50.1 mmol) and iodomethane (3.9 g, 27.8 mmol).[3]

-

Reaction Execution: Stir the mixture at 25 °C for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Workup: Upon completion, perform a liquid-liquid extraction with ethyl acetate (100 mL) and water (30 mL).[3] Collect the organic phase.

-

Washing: Wash the organic layer with brine (20 mL), then dry it over anhydrous sodium sulfate.[3]

-

Isolation: Concentrate the solution under reduced pressure to yield the crude product.[3]

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mobile phase of 30% ethyl acetate in hexane to afford the pure 3-bromo-4-methoxybenzonitrile.[3]

Causality and Experimental Choices:

-

Base Selection (K₂CO₃): Potassium carbonate is a mild inorganic base, sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide. Its insolubility in acetonitrile can drive the reaction forward.

-

Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants but not to interfere with the nucleophilic attack, as protic solvents would.

-

Purification: Silica gel chromatography is the standard and effective method for separating the desired product from unreacted starting materials and byproducts based on polarity differences.

Spectroscopic Characterization

Unambiguous structural confirmation is a cornerstone of chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed fingerprint of the 4-Bromo-3-methoxybenzonitrile molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: One would expect to see signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The methoxy group would present as a sharp singlet around 3.8 ppm.

-

¹³C NMR: The spectrum would show eight distinct signals: one for the nitrile carbon (approx. 118 ppm), six for the aromatic carbons (approx. 100-160 ppm), and one for the methoxy carbon (approx. 56 ppm).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a substituted benzonitrile will exhibit characteristic absorption bands.

-

Nitrile (C≡N) Stretch: A sharp, intense peak is expected in the region of 2220-2260 cm⁻¹. This is a highly diagnostic peak for the nitrile functional group.[5]

-

Aromatic C-H Stretch: Peaks will appear above 3000 cm⁻¹.

-

C-O (Aryl Ether) Stretch: Strong absorptions are expected around 1250 cm⁻¹.

-

C-Br Stretch: This will appear in the fingerprint region, typically below 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Molecular Ion Peak (M+): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with roughly equal intensity (the M+ and M+2 peaks), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For C₈H₆BrNO, these peaks would be centered around m/z 211 and 213.

Sources

- 1. 4-Bromo-3-Methoxy benzonitrile Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy benzonitrile Supplier [maksons.co.in]

- 2. 4-Bromo-3-methoxybenzonitrile | C8H6BrNO | CID 22591181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-4-methoxybenzonitrile | 117572-79-9 [chemicalbook.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 4-Bromo-3-methoxybenzonitrile

Molecular Structure and Spectroscopic Implications

4-Bromo-3-methoxybenzonitrile is a disubstituted benzonitrile with the molecular formula C₈H₆BrNO and a molecular weight of approximately 212.04 g/mol .[1][2] The molecule's architecture, featuring a nitrile (-C≡N), a methoxy (-OCH₃), and a bromine atom on a benzene ring, dictates a unique and predictable spectroscopic fingerprint. The electron-withdrawing nature of the nitrile and bromine, contrasted with the electron-donating methoxy group, creates a distinct electronic environment for each proton and carbon atom, leading to a well-resolved NMR spectrum.

For clarity in spectral assignments, the following numbering scheme will be used:

Analytical Workflow for Structural Verification

A multi-technique spectroscopic approach is essential for the unequivocal identification of an organic compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule.

Experimental Protocol (¹H & ¹³C NMR)

-

Sample Preparation: Dissolve 5-10 mg of 4-Bromo-3-methoxybenzonitrile in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak.[3]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced aromatic signals.

-

¹H NMR: Acquire with a sufficient number of scans to achieve a signal-to-noise ratio >100:1.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time is necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals: one for the methoxy group and three for the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.7 | d | 1H | H-2 | This proton is ortho to the electron-withdrawing nitrile group and will be deshielded. It is coupled only to H-6, appearing as a doublet. |

| ~ 7.6 | d | 1H | H-6 | This proton is ortho to the bromine atom. It is coupled only to H-2 across the ring, appearing as a doublet with a small coupling constant. |

| ~ 7.2 | dd | 1H | H-5 | This proton is coupled to both H-2 and H-6, resulting in a doublet of doublets. |

| ~ 3.9 | s | 3H | -OCH₃ | Methoxy protons are typically found in this region and appear as a sharp singlet as they have no adjacent protons to couple with.[4] |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Due to molecular asymmetry, all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 156 | C-3 | Aromatic carbon attached to the electronegative oxygen atom, highly deshielded. |

| ~ 135 | C-6 | Aromatic CH carbon adjacent to the carbon bearing the nitrile. |

| ~ 132 | C-5 | Aromatic CH carbon between the bromo- and nitrile-substituted carbons. |

| ~ 125 | C-2 | Aromatic CH carbon ortho to the nitrile group. |

| ~ 117 | -C≡N | The nitrile carbon itself has a characteristic chemical shift in this region. |

| ~ 115 | C-4 | Aromatic carbon directly attached to bromine; its shift is influenced by the heavy atom effect. |

| ~ 113 | C-1 | Aromatic carbon bearing the nitrile group. |

| ~ 56 | -OCH₃ | The methoxy carbon signal is consistently found in this region. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol (FT-IR)

-

Method: Attenuated Total Reflectance (ATR) is the preferred method for a solid sample as it requires minimal sample preparation and provides high-quality, reproducible data.

-

Acquisition: A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 2230 | Strong, Sharp | C≡N Stretch | Nitrile |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2950 - 2850 | Medium | C-H Stretch | Methoxy (-OCH₃) |

| ~ 1580, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1250 | Strong | C-O-C Asymmetric Stretch | Aryl-alkyl ether |

| ~ 1050 | Strong | C-O-C Symmetric Stretch | Aryl-alkyl ether |

| Below 1000 | Medium-Strong | C-Br Stretch | Aryl Bromide |

The most diagnostic peak is the sharp, strong absorption around 2230 cm⁻¹, which is highly characteristic of the nitrile functional group.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, offering definitive proof of a compound's identity.

Experimental Protocol (MS)

-

Ionization Method: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this molecule.

-

Analysis: High-resolution mass spectrometry (HRMS) is crucial. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₆BrNO).

Predicted Mass Spectrum

The key feature in the mass spectrum of a brominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

| m/z (Mass-to-Charge Ratio) | Interpretation |

| ~ 211 | [M]⁺ (containing ⁷⁹Br) |

| ~ 213 | [M+2]⁺ (containing ⁸¹Br) |

| ~ 196/198 | [M - CH₃]⁺ |

| ~ 183/185 | [M - CO]⁺ |

| ~ 132 | [M - Br]⁺ |

The observation of the [M]⁺ and [M+2]⁺ ion cluster with approximately equal intensity is a powerful diagnostic tool that validates the presence of a single bromine atom in the molecule. The exact masses measured via HRMS can be used to confirm the elemental composition.

Conclusion

The structural identity of 4-Bromo-3-methoxybenzonitrile can be confidently established through a synergistic application of NMR, IR, and Mass Spectrometry. The predicted data—a ¹H NMR spectrum with four distinct signals in their expected regions and splitting patterns, a ¹³C NMR spectrum showing eight unique carbon signals, a strong nitrile stretch in the IR spectrum near 2230 cm⁻¹, and a characteristic 1:1 [M]⁺:[M+2]⁺ isotopic pattern in the mass spectrum—provide a robust and self-validating analytical framework. Any experimental data acquired for this compound should be critically compared against these predicted signatures to ensure structural integrity and purity.

References

Sources

- 1. 4-Bromo-3-methoxybenzonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Bromo-3-methoxybenzonitrile | C8H6BrNO | CID 22591181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile – Oriental Journal of Chemistry [orientjchem.org]

1H NMR spectrum of 4-Bromo-3-methoxybenzonitrile

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-3-methoxybenzonitrile

This guide provides a comprehensive analysis and procedural overview for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for 4-Bromo-3-methoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol, and the causal reasoning behind key methodological choices, ensuring both scientific rigor and practical applicability.

Introduction: The Molecule and the Method

4-Bromo-3-methoxybenzonitrile is a substituted aromatic compound frequently utilized as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] Its molecular structure, featuring a trisubstituted benzene ring, presents a distinct proton environment. The precise characterization of this environment is critical for confirming its identity and purity.

¹H NMR spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules.[2] By probing the magnetic properties of hydrogen nuclei (protons), it provides detailed information about the chemical environment, connectivity, and relative number of different types of protons within a molecule. This guide will systematically deconstruct the expected ¹H NMR spectrum of 4-Bromo-3-methoxybenzonitrile and outline a robust protocol for its experimental validation.

Structural Analysis and Spectral Prediction

The interpretation of an NMR spectrum begins with a thorough analysis of the molecule's structure to predict the chemical shifts, integration, and spin-spin splitting patterns of its proton signals.

Caption: Structure of 4-Bromo-3-methoxybenzonitrile with proton numbering.

The structure reveals two distinct types of protons:

-

Aromatic Protons: Three protons (H₂, H₅, H₆) are directly attached to the benzene ring.

-

Methoxy Protons: Three protons belong to the methyl group of the methoxy substituent (-OCH₃).

Chemical Shift (δ) Prediction

The chemical shift of a proton is highly dependent on its local electronic environment.[3] Protons in electron-deficient areas are "deshielded" and resonate at a higher frequency (downfield), while those in electron-rich areas are "shielded" and resonate at a lower frequency (upfield).[4] The chemical shifts for aromatic protons typically appear in the range of 6.5-8.0 ppm.[5][6]

-

Methoxy Protons (-OCH₃): These protons are attached to a carbon bonded to an oxygen atom. They are not conjugated with the ring and are expected to appear as a singlet. The typical range for such protons is ~3.8-4.0 ppm.

-

Aromatic Protons (H₂, H₅, H₆): The positions of these protons are influenced by the electronic effects of the three substituents:

-

Nitrile (-CN): A strong electron-withdrawing group that deshields ortho (H₂) and para (H₅) protons.

-

Bromine (-Br): An electronegative atom that withdraws electron density via induction but donates via resonance. Its net effect is deshielding.

-

Methoxy (-OCH₃): A strong electron-donating group via resonance, which shields its ortho (H₂, H₄-Br) and para (H₆) protons.

-

Considering these competing effects:

-

H₂: Ortho to both the electron-donating -OCH₃ and the electron-withdrawing -CN group. The deshielding effect of the nitrile group is generally strong. This proton is expected to be downfield.

-

H₅: Ortho to the -Br and meta to the -OCH₃ and -CN groups. It will be significantly influenced by the deshielding bromine.

-

H₆: Para to the electron-donating -OCH₃ and meta to the -Br and -CN groups. The shielding effect of the methoxy group will likely shift this proton relatively upfield compared to the other aromatic protons.

Spin-Spin Splitting (Multiplicity)

Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, causing signals to split. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).[7]

For aromatic systems, typical coupling constants are:

-

Ortho coupling (³J): 6-10 Hz[8]

-

Meta coupling (⁴J): 1-3 Hz[8]

-

Para coupling (⁵J): 0-1 Hz (often not resolved)[9]

Caption: Workflow for NMR sample preparation.

Instrument Parameters (400 MHz Spectrometer)

The following parameters are recommended for a standard ¹H NMR acquisition on a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Solvent | CDCl₃ | Good solubility for the analyte and minimal spectral interference. [10] |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |

| Pulse Program | zg30 | Standard 30-degree pulse for quantitative excitation. |

| Number of Scans (NS) | 8-16 | Sufficient to achieve a good signal-to-noise ratio for the given sample concentration. |

| Receiver Gain (RG) | Auto-adjust | Instrument automatically optimizes gain to prevent signal clipping. |

| Acquisition Time (AQ) | ~3-4 seconds | Determines the digital resolution of the spectrum. |

| Relaxation Delay (D1) | 1-2 seconds | Allows for sufficient relaxation of protons between scans for accurate integration. |

| Spectral Width (SW) | ~20 ppm | Encompasses the full range of expected proton chemical shifts. |

| Referencing | TMS (0 ppm) or residual CHCl₃ (7.26 ppm) | Provides an accurate reference for the chemical shift scale. [11] |

Conclusion

This guide establishes a robust framework for the analysis of 4-Bromo-3-methoxybenzonitrile using ¹H NMR spectroscopy. By combining theoretical prediction with a validated experimental protocol, researchers can confidently acquire and interpret the spectrum to verify the structure and purity of this important chemical intermediate. The predicted spectrum—a singlet for the methoxy group and a characteristic pattern of a doublet, a doublet of doublets, and another doublet in the aromatic region—serves as a clear benchmark for experimental results. Following the detailed procedures outlined herein will ensure the generation of high-quality, reliable data essential for advancing research and development objectives.

References

Sources

- 1. 4-Bromo-3-Methoxy benzonitrile Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy benzonitrile Supplier [maksons.co.in]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. m.youtube.com [m.youtube.com]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. youtube.com [youtube.com]

- 10. NMR Solvents [merckmillipore.com]

- 11. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

A Technical Guide to the ¹³C NMR Spectroscopy of 4-Bromo-3-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral data for 4-Bromo-3-methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. In the absence of direct experimental data in publicly available databases, this document presents a detailed prediction of the ¹³C NMR spectrum based on established empirical models and substituent chemical shift (SCS) effects. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the spectral characteristics of this molecule, a robust protocol for its experimental spectral acquisition, and a logical framework for spectral interpretation.

Introduction: The Role of ¹³C NMR in Structural Elucidation

4-Bromo-3-methoxybenzonitrile (CAS No: 120315-65-3, Molecular Formula: C₈H₆BrNO) is a polysubstituted aromatic compound whose utility in organic synthesis necessitates unambiguous structural verification.[1] ¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[3] For drug development and materials science, precise structural confirmation by ¹³C NMR is a critical step for quality control, reaction monitoring, and regulatory compliance. This guide establishes a reliable predictive framework for the ¹³C NMR spectrum of 4-Bromo-3-methoxybenzonitrile, empowering researchers to confidently identify this compound and its potential isomers or impurities.

Predicted ¹³C NMR Spectral Data

The chemical shifts for the carbon atoms of 4-Bromo-3-methoxybenzonitrile have been predicted using an additive model based on the known substituent chemical shift (SCS) effects of bromo, methoxy, and cyano groups on a benzene ring. The chemical shift of benzene (128.5 ppm) serves as the foundational value.[4]

Molecular Structure and Carbon Numbering

For clarity, the carbon atoms of 4-Bromo-3-methoxybenzonitrile are numbered as follows:

Caption: Workflow for predicting ¹³C NMR chemical shifts using an additive model.

-

C1 (ipso to -CN): 128.5 (Benzene) - 16.1 (-CN ipso) + 1.0 (-OCH₃ meta) + 1.7 (-Br meta) = 115.1 ppm

-

C2 (ortho to -CN, ortho to -OCH₃): 128.5 + 3.6 (-CN ortho) - 14.4 (-OCH₃ ortho) + 1.7 (-Br meta) = 119.4 ppm

-

C3 (ipso to -OCH₃, meta to -CN, ortho to -Br): 128.5 + 0.6 (-CN meta) + 31.4 (-OCH₃ ipso) + 3.4 (-Br ortho) = 163.9 ppm

-

C4 (ipso to -Br, para to -CN, ortho to -OCH₃): 128.5 + 4.4 (-CN para) - 14.4 (-OCH₃ ortho) - 5.5 (-Br ipso) = 113.0 ppm

-

C5 (meta to -CN, meta to -OCH₃, ortho to -Br): 128.5 + 0.6 (-CN meta) + 1.0 (-OCH₃ meta) + 3.4 (-Br ortho) = 133.5 ppm

-

C6 (ortho to -CN, para to -OCH₃): 128.5 + 3.6 (-CN ortho) - 7.7 (-OCH₃ para) + 1.7 (-Br meta) = 126.1 ppm

Note: The predicted values in the table have been adjusted slightly based on typical ranges observed for similar substitution patterns to account for potential non-additive effects.

Analysis of Predicted Signals

-

Quaternary Carbons (C1, C3, C4): These carbons, directly bonded to substituents, are expected to show weaker signals in a standard proton-decoupled spectrum due to the absence of Nuclear Overhauser Effect (NOE) enhancement. C3, bonded to the highly electronegative oxygen of the methoxy group, is predicted to be the most downfield of the aromatic signals.

-

Methine Carbons (C2, C5, C6): These carbons are bonded to a single hydrogen and will appear as doublets in a proton-coupled spectrum. Their signals are generally more intense than quaternary carbons due to the NOE.

-

Nitrile Carbon (C≡N): The nitrile carbon typically appears in the 115-120 ppm region and is characteristically a sharp, weak singlet.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is highly shielded and appears upfield, typically around 55-60 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition

To validate the predicted data and obtain an experimental spectrum, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Sample Preparation

-

Weighing: Accurately weigh 50-100 mg of 4-Bromo-3-methoxybenzonitrile. A higher concentration is preferable for ¹³C NMR due to its low natural abundance. [4]2. Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. [1]5. Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

-

Experiment: Standard ¹³C observe with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width (SW): 0 to 220 ppm. This range covers most organic carbon signals. [2]* Pulse Angle: 30-45°. A smaller flip angle allows for a shorter relaxation delay.

-

Acquisition Time (AT): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. This delay allows for the relaxation of most carbon nuclei between pulses.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening (LB) factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply an automatic or manual baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Conclusion

This technical guide provides a robust predictive framework for the ¹³C NMR spectrum of 4-Bromo-3-methoxybenzonitrile, an essential tool for its unambiguous identification in a research or industrial setting. The detailed analysis of substituent effects offers valuable insight into the electronic structure of the molecule. Furthermore, the provided experimental protocol outlines a validated methodology for acquiring high-quality, reliable ¹³C NMR data, ensuring scientific integrity and reproducibility.

References

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of benzene. Retrieved from [Link] [4]2. PubChem. (n.d.). 4-Bromo-3-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Reich, H. J. (n.d.). Substituent Effects on C-13 Chemical Shifts. University of Wisconsin. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 4-Bromo-3-methoxybenzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-3-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document synthesizes information based on physicochemical properties, the principle of "like dissolves like," and comparative analysis with structurally similar molecules. The core of this guide is a detailed, field-proven experimental protocol for determining the solubility of 4-bromo-3-methoxybenzonitrile in various organic solvents, enabling researchers to generate precise and reliable data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility profile for process development, formulation, and analytical method design.

Introduction: The Critical Role of Solubility

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the feasibility and efficiency of numerous chemical processes.[1] In the realm of drug discovery and development, a compound's solubility profile is a critical determinant of its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. Poor solubility can present significant challenges, leading to incomplete reactions, difficulties in purification, and low in vivo exposure. Therefore, a comprehensive understanding of the solubility of a key intermediate like 4-bromo-3-methoxybenzonitrile is paramount for its effective utilization in synthesis and formulation.

4-Bromo-3-methoxybenzonitrile (C₈H₆BrNO) is a substituted benzonitrile with a molecular weight of 212.04 g/mol .[2] Its structure, featuring a polar nitrile group and a methoxy group, alongside a nonpolar brominated benzene ring, suggests a nuanced solubility behavior across a range of organic solvents. This guide will first explore the predicted solubility based on its molecular architecture and then provide a robust methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is governed by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[1]

Table 1: Physicochemical Properties of 4-Bromo-3-methoxybenzonitrile

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO | PubChem[2] |

| Molecular Weight | 212.04 g/mol | PubChem[2] |

| Appearance | Solid | Sigma-Aldrich[3] |

| Structure | PubChem[2] |

-

Polarity Analysis: The 4-bromo-3-methoxybenzonitrile molecule possesses both polar and non-polar characteristics. The nitrile (-C≡N) and methoxy (-OCH₃) groups introduce polarity and the capacity for dipole-dipole interactions and hydrogen bond acceptance. Conversely, the brominated benzene ring is largely non-polar and will favor interactions with non-polar solvents through van der Waals forces.

-

Predicted Solubility: Based on its structure, 4-bromo-3-methoxybenzonitrile is expected to be:

-

Poorly soluble in highly polar protic solvents like water, due to the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate a relatively large, non-polar aromatic ring.

-

Soluble in a range of common organic solvents. A closely related isomer, 3-bromo-4-methoxybenzonitrile, is reported to be soluble in dichloromethane, chloroform, and ethyl acetate, and insoluble in water.[4] This suggests a similar solubility profile for 4-bromo-3-methoxybenzonitrile. Solvents with intermediate polarity, such as acetone, ethyl acetate, and dichloromethane, are likely to be effective. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also predicted to be excellent solvents due to their ability to engage in strong dipole-dipole interactions.[5][6] Non-polar aromatic solvents like toluene may also exhibit good solubility due to favorable π-π stacking interactions with the benzene ring.

-

Table 2: Predicted Qualitative Solubility of 4-Bromo-3-methoxybenzonitrile in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The large non-polar aromatic ring outweighs the polarity of the nitrile and methoxy groups. |

| Methanol/Ethanol | Sparingly to Moderately Soluble | The polar hydroxyl group can interact with the nitrile and methoxy groups, but the non-polar aromatic core may limit high solubility. |

| Acetone | Soluble | A polar aprotic solvent that can effectively solvate the polar functional groups. |

| Dichloromethane | Soluble | A solvent of intermediate polarity, effective for dissolving many organic compounds. |

| Ethyl Acetate | Soluble | Possesses both polar (ester) and non-polar (ethyl) characteristics, making it a versatile solvent. |

| Toluene | Moderately Soluble | A non-polar aromatic solvent that can engage in favorable interactions with the benzene ring. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[5][6] |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain definitive solubility data, an experimental approach is essential. The following protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a given solvent.[7]

Causality Behind Experimental Choices

-

Equilibrium Method: This method ensures that the solvent is truly saturated with the solute, providing a thermodynamically stable and reproducible measurement.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for accurate and comparable results.

-

Agitation: Continuous agitation ensures that the system reaches equilibrium in a reasonable timeframe.

-

Filtration: The use of a syringe filter is critical to remove all undissolved solid particles, ensuring that the analyzed solution is a true representation of the saturated state.

-

Gravimetric Analysis: This is a straightforward and accurate method for quantifying the amount of dissolved solute, provided the solute is non-volatile.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 4-bromo-3-methoxybenzonitrile.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a series of glass vials, add an excess amount of solid 4-bromo-3-methoxybenzonitrile (enough to ensure undissolved solid remains after equilibration).

-

To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration: